molecular formula C13H23NO3S B6810639 N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide

N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide

Cat. No.: B6810639
M. Wt: 273.39 g/mol
InChI Key: JSEOGFVBVUEXPH-UHFFFAOYSA-N
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Description

N-(3-bicyclo[310]hexanyl)-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound featuring a bicyclo[310]hexane ring system and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c15-18(16,6-3-10-1-4-17-5-2-10)14-13-8-11-7-12(11)9-13/h10-14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEOGFVBVUEXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCS(=O)(=O)NC2CC3CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps, starting with the construction of the bicyclo[3.1.0]hexane core. One common method involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a practical route to the bicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.

The oxane ring can be introduced through a series of functional group transformations, including epoxidation and subsequent ring-opening reactions. The final step involves the sulfonamide formation, typically achieved by reacting the intermediate with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to ensure high yields and cost-effectiveness. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its rigid bicyclic structure can be utilized in the development of novel materials with specific mechanical or thermal properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[3.1.0]hexane ring system can provide a rigid framework that enhances binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclo[3.1.0]hexane core but differ in their functional groups and substituents.

    Oxane derivatives: Compounds containing the oxane ring but with different substituents or additional functional groups.

Uniqueness

N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide is unique due to the combination of the bicyclo[3.1.0]hexane and oxane rings, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications.

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